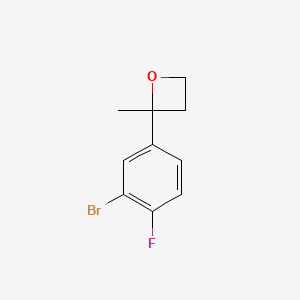

2-(3-Bromo-4-fluorophenyl)-2-methyloxetane

Description

BenchChem offers high-quality 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-2-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRDHHZXGFRKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3-Bromo-4-Fluorophenyl Moiety in Kinase Inhibitor Discovery

Executive Summary

The 3-bromo-4-fluorophenyl moiety represents a "privileged substructure" in medicinal chemistry, specifically within the design of Type I and Type II ATP-competitive kinase inhibitors. While simple anilines are common in early drug discovery, the specific substitution pattern of a meta-bromine and para-fluorine atom confers a unique triad of advantages: halogen-bond driven affinity , metabolic blockade , and electronic modulation of the aniline nitrogen.

This guide deconstructs the physicochemical rationale for this moiety, using Vandetanib (Caprelsa) as the primary case study, and provides validated protocols for its synthesis and biological characterization.

Part 1: Structural & Electronic Rationale

To the uninitiated, replacing a hydrogen or a chlorine with a bromine may seem trivial. In the context of the ATP-binding pocket, however, it is a calculated engineering decision.

The Sigma-Hole and Halogen Bonding (The Bromine Role)

The 3-position bromine is not merely a hydrophobic space-filler; it is a specific anchor. Heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution. While the equatorial belt of the atom is electronegative, the distal tip (along the C-X bond axis) is electron-deficient. This region is called the

-

Mechanism: The positive

-hole of the Bromine atom acts as a Lewis acid, forming a highly directional non-covalent interaction (halogen bond) with Lewis bases in the protein pocket—typically the backbone carbonyl oxygen of the hinge region or the gatekeeper residue. -

Why Bromine over Chlorine? Bromine is less electronegative than chlorine, resulting in a larger, more positive

-hole and a stronger interaction energy (approx. 1–3 kcal/mol gain). While Iodine is stronger still, it often suffers from metabolic instability and excessive lipophilicity. Bromine strikes the optimal balance.

Metabolic Shielding (The Fluorine Role)

The 4-position (para) of an aniline ring is the primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).

-

Mechanism: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the para-hydrogen with fluorine renders this position inert to oxidative hydroxylation, significantly extending the molecule's half-life (

). -

Electronic Effect: Fluorine is highly electronegative.[1][2] Its inductive effect (

) lowers the

Visualization: The SAR Logic

The following diagram illustrates the functional roles of the moiety within the ATP binding pocket.

Caption: Functional decomposition of the 3-bromo-4-fluoroaniline moiety showing the distinct roles of halogen bonding (Br) and metabolic blocking (F).

Part 2: Case Study — Vandetanib (ZD6474)

Vandetanib is the archetypal example of this moiety's utility. It acts as a multi-kinase inhibitor targeting VEGFR, EGFR, and RET.

Comparative Analysis: Gefitinib vs. Vandetanib

Both drugs utilize a 4-anilinoquinazoline core, but their substitution patterns differ to suit their specific targets.

| Feature | Gefitinib (Iressa) | Vandetanib (Caprelsa) |

| Aniline Substitution | 3-Chloro-4-Fluoro | 3-Bromo-4-Fluoro |

| Primary Targets | EGFR (L858R) | VEGFR-2, RET, EGFR |

| Halogen Bond Strength | Moderate (Cl) | Strong (Br) |

| Rationale | Cl is sufficient for EGFR fit. | Br provides tighter fit in the hydrophobic pocket of VEGFR/RET and stronger interaction with the gatekeeper region. |

Expert Insight: In the development of Vandetanib, the switch from Chlorine (in early analogs) to Bromine was critical for achieving dual potency against VEGFR and EGFR. The larger Bromine atom fills the hydrophobic pocket adjacent to the gatekeeper residue more effectively than Chlorine, a phenomenon supported by the "sigma-hole" theory verified in later crystallographic studies [1].

Part 3: Synthetic Protocol

The installation of the 3-bromo-4-fluorophenyl moiety is typically the final convergent step in the synthesis of quinazoline-based inhibitors. The following protocol is a standard, scalable

Workflow Diagram

Caption: Convergent synthesis pathway for installing the 3-bromo-4-fluorophenyl moiety onto a quinazoline core.

Step-by-Step Methodology

Objective: Synthesis of N-(3-bromo-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

-

Reagents:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

-

3-Bromo-4-fluoroaniline (1.1 equiv)

-

Solvent: Isopropanol (IPA) or Acetonitrile.

-

Catalyst: None usually required (autocatalytic via HCl generation), or 1 drop of conc. HCl.

-

-

Procedure:

-

Charge: Dissolve the quinazoline derivative in IPA (10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 3-bromo-4-fluoroaniline in one portion.

-

Reflux: Heat the mixture to reflux (approx. 82°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (high Rf) should disappear, replaced by a lower Rf spot (product HCl salt).

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product will precipitate as the Hydrochloride salt.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold IPA (

) and Diethyl Ether ( -

Drying: Dry under vacuum at 50°C.

-

-

Self-Validating Check:

-

Appearance: The product should be a white to pale yellow solid.

-

NMR: The

NMR should show a characteristic downfield shift of the quinazoline H-2 proton (~8.8 ppm) due to the protonation of the N1 nitrogen in the salt form.

-

Part 4: Experimental Validation

To confirm the efficacy of the moiety, two assays are critical: Kinase Inhibition (Affinity) and Microsomal Stability (Metabolic Resistance).

FRET-Based Kinase Assay (Affinity)

Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) to determine

-

Logic: We measure the ability of the compound to displace a tracer from the kinase ATP pocket.

-

Protocol:

-

Prepare Plate: 384-well low volume black plate.

-

Titration: Serial dilute the 3-bromo-4-fluoro inhibitor in DMSO (1% final concentration).

-

Enzyme Mix: Add Kinase (e.g., EGFR or VEGFR2) + Antibody (Europium-labeled).

-

Tracer: Add AlexaFluor-labeled ATP-competitive tracer.

-

Incubation: 1 hour at Room Temperature.

-

Read: Measure emission ratio (665 nm / 615 nm).

-

Control: Staurosporine (Positive Control), DMSO only (Negative Control).

-

Metabolic Stability Assay

Verify the "Fluorine Effect" by incubating with liver microsomes.

-

Protocol:

-

Mix: Test compound (

) + Human Liver Microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4). -

Start: Initiate reaction with NADPH-regenerating system.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

). The 4-fluoro analog should show significantly lower clearance than the 4-hydro analog.

-

References

-

Wedge, S. R., et al. (2002).[3] ZD6474: An Orally Available Inhibitor of Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase with Additional Activity against Epidermal Growth Factor Receptor Tyrosine Kinase. Cancer Research. [Link]

-

Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Screening: Using the Sigma Hole to Control Protein–Ligand Interactions. Journal of Medicinal Chemistry. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Ford, J., et al. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases.[4][5][6] Acta Biochimica Polonica. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Vandetanib in locally advanced or metastatic differentiated thyroid cancer refractory to radioiodine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

Technical Guide: Halogenated Phenyl Oxetanes in High-Throughput Library Synthesis

Executive Summary

The "Escape from Flatland" initiative in modern drug discovery has elevated the importance of increasing fraction sp3 (Fsp3) character to improve clinical success rates. Halogenated phenyl oxetanes represent a high-value class of building blocks that address this need. They function as metabolically stable, solubility-enhancing bioisosteres for gem-dimethyl and carbonyl groups.[1]

This guide details the strategic application of 3-(4-halophenyl)oxetanes in parallel medicinal chemistry (PMC). It provides validated protocols for cross-coupling reactions, outlines critical stability considerations, and establishes a self-consistent workflow for generating high-quality chemical libraries.

Part 1: The Strategic Advantage (Bioisosterism & Physicochemical Properties)

The Gem-Dimethyl Switch

The oxetane ring is often described as a "metabolic shield." When replacing a gem-dimethyl group, the oxetane ring reduces lipophilicity (LogD) while maintaining steric bulk. Unlike the gem-dimethyl group, the oxetane oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility.

Comparative Metrics

The following table illustrates the physicochemical shift observed when transitioning from a standard phenyl-carbonyl or gem-dimethyl motif to a phenyl-oxetane motif.

| Property | Phenyl-Carbonyl (Ph-C=O) | Phenyl-Gem-Dimethyl (Ph-C(Me)₂) | Phenyl-Oxetane | Impact on Drug Likeness |

| Hybridization | sp2 (Planar) | sp3 (Tetrahedral) | sp3 (Puckered) | Increases 3D character; improves selectivity. |

| LogP (Lipophilicity) | Moderate | High | Low | Reduces non-specific binding and clearance. |

| Solubility | Moderate | Low | High | Improves bioavailability. |

| Metabolic Stability | Low (Reductase/CYP liability) | Moderate (Benzylic oxidation) | High | Blocks metabolic soft spots (metabolic shunt). |

| H-Bond Acceptor | Strong | None | Weak | Modulates potency without desolvation penalty. |

Structural Logic Diagram

The following diagram illustrates the bioisosteric relationships and the "Metabolic Shielding" concept.

Figure 1: Strategic rationale for oxetane integration. The scaffold acts as a bridge between steric bulk and polarity.

Part 2: Chemical Compatibility & Handling

The Acid Sensitivity Myth vs. Reality

A common misconception is that oxetanes are universally unstable.[2] In reality, 3,3-disubstituted oxetanes (like 3-phenyl-3-fluorooxetane or 3-aryloxetanes) are robust under basic and neutral conditions.

The Critical Control Point:

-

Allowed: Silica gel chromatography (standard grade), aqueous extraction (pH > 4), heating to 100°C in basic media (Suzuki conditions).

-

Forbidden: Strong aqueous acids (1M HCl, H₂SO₄) during workup. This leads to rapid ring opening to form the corresponding 1,3-diol.

Storage and Stability

Halogenated phenyl oxetanes (Cl, Br, I) are stable solids at room temperature. However, for library production, stock solutions in DMSO or DMA should be prepared fresh or stored at -20°C to prevent slow hydrolysis if trace water is present.

Part 3: Library Synthesis Protocols

The following protocols are designed for Parallel Medicinal Chemistry (PMC) workflows (24-well to 96-well plate formats).

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Biaryl formation using 3-(4-bromophenyl)oxetane.

Rationale: This protocol uses a mild base (Potassium Phosphate) rather than strong hydroxides to ensure ring integrity. Pd(dppf)Cl2 is selected for its robustness and resistance to oxidation in high-throughput settings.

Reagents:

-

Building Block: 3-(4-bromophenyl)oxetane (1.0 equiv)

-

Partner: Aryl Boronic Acid/Ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Dispense: Into a reaction vial/plate, dispense the aryl boronic acid (0.12 mmol) and the halogenated oxetane (0.10 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3-4 mg).

-

Solvent/Base: Add 1,4-Dioxane (1.0 mL) followed by K₃PO₄ (150 µL, 2M aq).

-

Inertion: Purge the headspace with Nitrogen or Argon for 30 seconds. Cap tightly.

-

Reaction: Heat at 90°C for 16 hours with agitation (orbital shaker).

-

Workup (CRITICAL):

-

Purification: Concentrate and purify via Prep-HPLC (Neutral or Basic modifier; e.g., Ammonium Bicarbonate).

Protocol B: Buchwald-Hartwig Amination

Target: Amination of 3-(4-bromophenyl)oxetane to generate aniline derivatives.

Rationale: BrettPhos or RuPhos precatalysts are essential here to facilitate coupling at moderate temperatures, preserving the strained ring.

Reagents:

-

Building Block: 3-(4-bromophenyl)oxetane (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (0.02 equiv)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under strict inert atmosphere, combine the oxetane (0.10 mmol), amine (0.12 mmol), and NaOtBu (15 mg).

-

Catalyst: Add BrettPhos Pd G3 (2 mg).

-

Solvation: Add anhydrous t-Amyl Alcohol (1.0 mL).

-

Reaction: Seal and heat at 80°C for 12 hours.

-

Workup: Dilute with DCM, filter through a pad of Celite to remove palladium black and salts.

-

Purification: Reverse-phase chromatography. Note: Avoid acidic mobile phases if the product is highly basic, as the local pH in the fraction collector can drop.

Part 4: Library Workflow Visualization

This diagram outlines the decision logic and process flow for handling these building blocks in a library setting.

Figure 2: Operational workflow for oxetane library synthesis, highlighting the critical pH control point.

Part 5: References

-

Wuitschik, G., et al. (2006).[5] "Oxetanes as Promising Modules in Drug Discovery."[1][5][6][7] Angewandte Chemie International Edition. [Link]

-

Burkhard, J. A., et al. (2010).[8][9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]

-

Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

-

Barnes-Seeman, D., et al. (2013). "Metabolic Stability and Pharmacological Properties of Oxetanes." ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Oxetanes - Enamine [enamine.net]

- 8. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Aryl-2-methyloxetanes via a Modified Corey-Chaykovsky Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetanes are increasingly sought-after structural motifs in medicinal chemistry, valued for their ability to enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4] This guide provides an in-depth protocol for the synthesis of 2-aryl-2-methyloxetanes from readily available aryl methyl ketones, employing a modified Corey-Chaykovsky reaction. By utilizing an excess of a sulfonium ylide, this method facilitates a tandem epoxidation and ring-expansion sequence, offering a direct and efficient route to these valuable four-membered heterocyclic compounds.

Introduction: The Strategic Value of 2-Aryl-2-methyloxetanes in Drug Discovery

The 2-aryl-2-methyloxetane scaffold is a privileged substructure in modern drug discovery. Its rigid, three-dimensional nature allows for precise vectoral exits for further functionalization, while the embedded oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets.[1][4] The incorporation of this motif can lead to significant improvements in a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[2][4] The Corey-Chaykovsky reaction, a classic method for the synthesis of epoxides from carbonyls, can be adapted to furnish these valuable oxetanes.[5][6][7]

The Corey-Chaykovsky Reaction: From Epoxidation to Oxetane Synthesis

The traditional Corey-Chaykovsky reaction involves the addition of a sulfur ylide to a ketone or aldehyde to form an epoxide.[5][8][9][10] The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then undergoes intramolecular cyclization to yield the epoxide and a dialkyl sulfide byproduct.[5][8]

However, by employing a stoichiometric excess of the sulfur ylide, the initially formed 2-aryl-2-methyloxirane can undergo a subsequent in-situ ring-expansion. This "double Corey-Chaykovsky reaction" provides a direct pathway from aryl methyl ketones to the desired 2-aryl-2-methyloxetanes.[6][7]

Reaction Mechanism: A Tandem Process

The synthesis of 2-aryl-2-methyloxetanes via this modified approach is a two-step, one-pot process:

-

Epoxidation: The first equivalent of the sulfonium ylide reacts with the aryl methyl ketone to form the corresponding 2-aryl-2-methyloxirane (an epoxide).[5][8]

-

Ring-Expansion: A second equivalent of the ylide then attacks the electrophilic carbon of the epoxide ring, leading to a ring-opening and subsequent intramolecular cyclization to form the more thermodynamically stable four-membered oxetane ring.[11][12]

Sources

- 1. Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. baranlab.org [baranlab.org]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. adichemistry.com [adichemistry.com]

- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Paternò-Büchi Photocycloaddition of 3-Bromo-4-fluoroacetophenone

Abstract

This document provides a comprehensive guide for performing the Paternò-Büchi photocycloaddition reaction using 3-bromo-4-fluoroacetophenone and an alkene. The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of four-membered oxetane rings, which are valuable structural motifs in medicinal chemistry and drug development. This guide details the reaction mechanism, provides a step-by-step experimental protocol for the reaction with furan as a representative alkene, and outlines methods for product characterization and safety precautions. The protocol is designed for researchers, scientists, and professionals in drug development seeking to utilize this versatile photochemical transformation.

Introduction: The Significance of the Paternò-Büchi Reaction

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands as a cornerstone of synthetic organic photochemistry.[1][2] First reported by Emanuele Paternò and later established by George Büchi, this reaction provides a direct and efficient route to oxetanes, four-membered heterocyclic ethers.[1] The oxetane moiety is of significant interest in medicinal chemistry as it can serve as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and other desirable pharmacokinetic properties.

The use of substituted acetophenones, such as 3-bromo-4-fluoroacetophenone, in the Paternò-Büchi reaction allows for the introduction of specific functionalities into the resulting oxetane products. The bromo and fluoro substituents on the aromatic ring can serve as handles for further chemical modifications, enabling the synthesis of a diverse library of complex molecules for drug discovery and development. This application note will focus on the practical execution of the Paternò-Büchi reaction with this specific halogenated acetophenone.

Mechanistic Insights: Understanding the Reaction Pathway

The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl compound, in this case, 3-bromo-4-fluoroacetophenone.[3] Upon absorption of UV light, the carbonyl group is promoted from its ground state (S₀) to an excited singlet state (S₁). This is typically followed by a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁).

The excited triplet state of the acetophenone then interacts with the ground-state alkene (furan) to form a triplet 1,4-biradical intermediate. The regioselectivity of this addition is governed by the formation of the more stable biradical.[4] In the reaction of aromatic ketones with furan, the attack of the excited carbonyl oxygen typically occurs at the C2 position of the furan ring, leading to a more stabilized biradical intermediate.

This triplet biradical must undergo another spin inversion (intersystem crossing) to the singlet state before it can cyclize to form the final oxetane product. The stereochemistry of the resulting oxetane is often influenced by the conformation of the biradical intermediate during this final ring-closing step.[5]

Experimental Protocol: Synthesis of the Oxetane from 3-Bromo-4-fluoroacetophenone and Furan

This protocol details the photocycloaddition of 3-bromo-4-fluoroacetophenone with furan. Furan is chosen as a representative electron-rich alkene that is known to participate effectively in Paternò-Büchi reactions.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| 3-Bromo-4-fluoroacetophenone | 98+% purity |

| Furan | 99%, freshly distilled |

| Benzene | Anhydrous, spectroscopic grade |

| Photoreactor | Equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 300 nm) |

| Reaction Vessel | Quartz or Pyrex, with a gas inlet/outlet and a magnetic stirrer |

| Nitrogen or Argon gas | High purity |

| Rotary Evaporator | |

| Silica Gel | For column chromatography (230-400 mesh) |

| Solvents for Chromatography | Hexane, Ethyl Acetate |

| NMR Spectrometer | For ¹H and ¹³C NMR analysis |

| Mass Spectrometer | For mass analysis |

Experimental Workflow Diagram:

Sources

- 1. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of stereo- and regioselectivity in the Paternò-Büchi reaction of furan derivatives with aromatic carbonyl compounds: importance of the conformational distribution in the intermediary triplet 1,4-diradicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Precision Synthesis of 2,2-Disubstituted Oxetanes via Sulfoxonium Ylide Ring Expansion

Introduction: The "Magic Methyl" Evolution

In modern medicinal chemistry, the gem-dimethyl group is a ubiquitous structural motif used to block metabolic hot spots and increase lipophilicity. However, the resulting increase in LogP often leads to poor solubility and rapid clearance.

The oxetane ring has emerged as a superior bioisostere for the gem-dimethyl group.[1][2] It offers a similar steric volume but introduces a dipole that lowers lipophilicity (LogD), improves aqueous solubility (often by >100-fold), and reduces metabolic liability.

While 3,3-disubstituted oxetanes are easily accessed from commercially available oxetan-3-one, 2,2-disubstituted oxetanes represent a greater synthetic challenge. This guide details the ring expansion of epoxides using dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) to access this high-value scaffold.

Mechanistic Principles & Regioselectivity

The conversion of an epoxide to an oxetane via sulfoxonium ylide is a formal methylene insertion . Understanding the regiochemistry is critical for successful synthesis.

The Mechanism[3][4][5][6]

-

Ylide Formation: Deprotonation of trimethylsulfoxonium iodide (TMSOI) generates the zwitterionic ylide.

-

Nucleophilic Attack: The ylide carbon attacks the least hindered carbon of the epoxide (regioselective

-like attack). In 1,1-disubstituted epoxides, this is the terminal methylene ( -

Alkoxide Intermediate: This forms a homoallylic alkoxide betaine.

-

Ring Closure: The alkoxide displaces the sulfoxide leaving group (DMSO) in an intramolecular 4-exo-tet cyclization.

Visualization: Reaction Pathway

The following diagram illustrates the critical regiochemical pathway that preserves the 2,2-substitution pattern.

Figure 1: Mechanistic pathway for the ring expansion of 1,1-disubstituted epoxides. Note the attack at the terminal carbon.

Strategic Considerations & Safety

The "DMSO/NaH" Hazard

Historically, this reaction (the Okuma method) utilizes Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO). CRITICAL SAFETY WARNING: Heating NaH in DMSO is potentially explosive due to the decomposition of the dimsyl anion, which can trigger a runaway exotherm.

-

Recommendation: Use Potassium tert-butoxide (KOtBu) in a THF/DMSO mixture or strictly control NaH temperatures below 50°C.

Reaction Kinetics

Unlike the conversion of ketones to epoxides (which occurs at RT), the ring expansion of epoxides to oxetanes has a higher activation energy barrier (approx. 13-17 kcal/mol).[3]

-

Implication: The reaction generally requires heating (50–60 °C) to drive the ring closure step.

Data Summary: Condition Optimization

| Parameter | Traditional (Okuma) | Modern / Safer (Recommended) | Notes |

| Reagent | TMSOI | TMSOI | Trimethylsulfoxonium Iodide |

| Base | NaH (60% in oil) | KOtBu | KOtBu avoids H2 generation and dimsyl instability. |

| Solvent | DMSO (Neat) | tBuOH / DMSO or THF / DMSO | DMSO is essential for ylide stability but can be diluted. |

| Temp | 50–60 °C | 50–60 °C | Heat required for ring closure. |

| Time | 2–5 Hours | 4–16 Hours | Monitor by TLC/LCMS. |

| Yield | 80–95% | 70–90% | Yields are comparable; safety is the differentiator. |

Experimental Protocols

Protocol A: The Modern "Safety-First" Method (KOtBu)

Recommended for scale-up and general screening.

Reagents:

-

Trimethylsulfoxonium iodide (TMSOI) (1.2 – 1.5 equiv)

-

Potassium tert-butoxide (KOtBu) (1.2 – 1.5 equiv)

-

tert-Butanol (

-BuOH) or THF -

DMSO (absolute)

-

Starting Material: 1,1-Disubstituted Epoxide (1.0 equiv)

Step-by-Step Workflow:

-

Ylide Generation: In a flame-dried flask under

, charge TMSOI (1.5 equiv) and KOtBu (1.5 equiv). -

Solvent Addition: Add

-BuOH (or THF) followed by DMSO (ratio 1:1 or 10:1 depending on solubility). Stir at room temperature for 30 minutes. The suspension will become a milky white/yellow mixture indicating ylide formation. -

Substrate Addition: Add the epoxide (1.0 equiv) dissolved in a minimal amount of THF/DMSO.

-

Reaction: Heat the mixture to 50 °C .

-

Checkpoint: Monitor via LCMS. The intermediate alkoxide may be visible; heating drives it to the oxetane.

-

-

Quench: Cool to RT. Quench with saturated aqueous

. -

Extraction: Extract with

or EtOAc (x3). Wash combined organics with water (to remove DMSO) and brine. -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (typically 5-20% EtOAc/Hexanes).

Protocol B: The "One-Pot" Direct Conversion (Ketone Oxetane)

Ideal for converting ketones directly to 2,2-disubstituted oxetanes without isolating the epoxide.

Concept: Use excess ylide (3.0+ equiv). The first equivalent forms the epoxide; the subsequent equivalents effect the ring expansion.

Step-by-Step Workflow:

-

Preparation: Charge NaH (4.0 equiv, 60% dispersion - wash with pentane if strict stoichiometry needed) into a dried flask under Argon.

-

Solvent: Add dry THF (primary solvent) and cool to 0 °C.

-

Ylide Precursor: Add TMSOI (4.0 equiv) in portions.

-

Activation: Add DMSO dropwise (approx 20% v/v relative to THF). Caution: Hydrogen evolution. Stir at RT for 1 hour until evolution ceases.

-

Substrate: Add the Ketone (1.0 equiv) solution in THF dropwise.

-

Epoxidation Phase: Stir at RT for 2–4 hours. (Check for disappearance of ketone).

-

Expansion Phase: Heat to 55 °C for 4–12 hours to drive the epoxide

oxetane conversion. -

Workup: Pour into ice water. Extract with

.

Troubleshooting & Quality Control

Decision Tree for Optimization

Use the following logic flow to troubleshoot low yields or stalled reactions.

Figure 2: Troubleshooting logic for oxetane synthesis.

QC Markers (NMR)

-

1H NMR: Look for the distinct oxetane methylene protons. In 2,2-disubstituted oxetanes, the C3 and C4 protons often appear as complex multiplets between 4.2 – 4.8 ppm (adjacent to oxygen) and 2.0 – 3.0 ppm (distal).

-

13C NMR: The oxetane carbons are characteristic.

-

C2 (Quaternary): ~80–90 ppm.

-

C4 (

): ~60–70 ppm. -

C3 (

): ~20–35 ppm.

-

References

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4] Chemical Reviews, 116(19), 12150–12233. Link

-

Okuma, K., et al. (1983).[5] "Synthesis of oxetanes from epoxides or carbonyl compounds using sulfoxonium ylides." Journal of Organic Chemistry, 48, 5133-5134. Link

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[6][7] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

-

Yang, D., et al. (2019). "Potential Explosion Hazards of DMSO with Bases: NaH." Organic Process Research & Development, 23(10), 2210–2217.[8] Link

-

Sone, T., et al. (2009).[9] "Catalytic Asymmetric Synthesis of 2,2-Disubstituted Oxetanes from Ketones." Angewandte Chemie, 48, 1677–1680.[9] Link

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Suzuki-Miyaura coupling conditions for bromo-substituted aryloxetanes

Application Note: Optimized Suzuki-Miyaura Coupling for Bromo-Substituted Aryloxetanes

Executive Summary & Strategic Analysis

The incorporation of oxetane rings into drug scaffolds has become a cornerstone strategy in modern medicinal chemistry.[1][2] Acting as a "magic methyl" or carbonyl bioisostere, the oxetane ring reduces lipophilicity (

However, the synthesis of bromo-substituted aryloxetanes (aryl bromides bearing an oxetane moiety) presents a specific paradox:

-

Ring Strain: The oxetane ring possesses ~107 kJ/mol of ring strain, making it susceptible to ring-opening polymerization or hydrolysis.[1]

-

Reaction Conditions: Suzuki-Miyaura couplings typically require heat and base, conditions that are generally tolerated by oxetanes.

-

The Hidden Trap: The true failure mode is rarely the coupling reaction itself, but rather the presence of Lewis acids (generated in situ or present in starting materials) or acidic purification media (silica gel), which rapidly destroy the oxetane core.

This guide provides a robust, self-validating protocol for coupling boronic acids with bromo-substituted aryloxetanes, emphasizing the preservation of the four-membered ring throughout the workflow.

Critical Reaction Variables

To ensure reproducibility, the following causality-driven parameters must be controlled:

A. Catalyst Selection: The "Quick & Clean" Rule

Extended reaction times increase the probability of side reactions (e.g., protodeboronation of the partner or slow oxetane degradation). We prioritize highly active catalysts to drive the reaction to completion under 4 hours.

-

Standard Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

-

Why: The large bite angle of dppf confers stability and accelerates reductive elimination, crucial for aryl bromides. It is robust against air and moisture.

-

-

For Sterically Hindered Substrates: XPhos Pd G2 or Sphos Pd G2 .

-

Why: Biaryl phosphine ligands form a monoligated Pd(0) species that is highly active for oxidative addition into hindered C-Br bonds.

-

B. Base & Solvent: The "Buffered" Approach

While oxetanes are stable to hydroxide/carbonate bases, they are sensitive to the absence of base if the reaction generates halide salts that can act as weak Lewis acids in non-coordinating solvents.

-

Base: K₂CO₃ (2.0–3.0 equiv) or Cs₂CO₃ (for difficult cases).

-

Solvent: Dioxane/Water (4:1) or THF/Water (4:1) .

-

Why: Water is non-negotiable. It dissolves the inorganic base, ensuring a homogeneous "hot spot" for transmetallation. It also solvates halide byproducts, preventing them from coordinating to the oxetane oxygen.

-

C. Temperature

-

Range: 60°C – 90°C.

-

Note: 3,3-disubstituted oxetanes are thermally stable up to >100°C in basic media. Mono-substituted oxetanes should be kept <80°C.

Standardized Experimental Protocol

Objective: Coupling of 3-(4-bromophenyl)oxetane (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Step-by-Step Methodology

-

Vessel Preparation:

-

Use a microwave vial or a pressure tube with a high-integrity Teflon seal.

-

Expert Tip: Do not use standard reflux condensers open to air; oxygen poisoning slows the catalyst, requiring longer heating which endangers the oxetane.

-

-

Reagent Loading (Glovebox or Benchtop with Purge):

-

Load Aryl Bromide (1.0 equiv, e.g., 1.0 mmol).

-

Load Boronic Acid (1.2 – 1.5 equiv).

-

Load K₂CO₃ (3.0 equiv, finely ground).

-

Load Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%).

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL) [Concentration ~0.2 M].

-

Crucial: Sparge with Argon or Nitrogen for 5–10 minutes before heating. Oxygen is the enemy of the catalytic cycle.

-

-

Reaction:

-

Seal the vessel.[3]

-

Heat to 80°C for 2–4 hours.

-

Monitoring: Check via LC-MS or TLC.

-

TLC Warning: Do NOT use acidic stains (e.g., Hanessian’s, Vanillin/H₂SO₄) to visualize the spot, as they will degrade the oxetane on the plate, leading to false "decomposition" observations. Use UV or KMnO₄ (basic).

-

-

Work-up (The Danger Zone):

-

Cool to room temperature.[4]

-

Dilute with EtOAc. Wash with Water followed by Brine .[5]

-

Expert Tip: Do not wash with NH₄Cl (slightly acidic) or dilute HCl. If a wash is needed to break an emulsion, use saturated NaHCO₃.

-

Dry organic layer over Na₂SO₄ (neutral) or K₂CO₃. Avoid MgSO₄ (can be slightly Lewis acidic).

-

Purification Strategy: The "Buffered Silica" Technique

This is the most common point of failure. Standard silica gel (pH ~5.5–6.0) can open the oxetane ring during chromatography.

Protocol:

-

Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et₃N) .

-

Elution: Run the column using Hexanes/EtOAc (or DCM/MeOH) with 1% Et₃N maintained in the eluent.

-

Alternative: Use Neutral Alumina or Basic Alumina stationary phases if the substrate is extremely acid-sensitive.

Data & Decision Support

Catalyst Screening Data (Model Substrate)

Substrate: 3-(4-bromophenyl)-3-methyloxetane + Ph-B(OH)₂

| Catalyst | Base | Solvent | Temp | Yield (Isolated) | Notes |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80°C | 92% | Recommended. Cleanest profile. |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90°C | 78% | Slower conversion; some homocoupling. |

| XPhos Pd G2 | K₃PO₄ | THF/H₂O | 60°C | 88% | Excellent for sterically hindered partners. |

| Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100°C | 65% | Lower yield due to higher temp/protodeboronation. |

Visual Workflow: Reaction & Purification Logic

Caption: Operational workflow emphasizing the critical buffered purification step to prevent oxetane ring opening.

Mechanistic Pathway & Stability

Caption: Catalytic cycle highlighting the stability of the oxetane ring under basic Pd(0)/Pd(II) conditions versus Lewis acid risks.

Troubleshooting Guide

-

Problem: Low Conversion.

-

Cause: Catalyst deactivation (O₂) or poor solubility.

-

Fix: Switch to XPhos Pd G2 ; ensure thorough degassing; increase solvent volume to dissolve the aryl bromide completely.

-

-

Problem: Product Decomposition on Column.

-

Cause: Acidic silica hydrolysis.

-

Fix:MANDATORY: Add 1% Et₃N to the eluent. If decomposition persists, switch to neutral alumina.

-

-

Problem: Protodeboronation (Ar-H byproduct).

-

Cause: Reaction temperature too high or boronic acid unstable.

-

Fix: Lower temp to 60°C; use Boronic Pinacol Esters (BPin) instead of acids; use anhydrous THF with CsF (anhydrous conditions).

-

References

-

Wuitschik, G., et al. (2006).[2][6] "Oxetanes as Promising Modules in Drug Discovery."[1][2][6][7][8] Angewandte Chemie International Edition, 45(46), 7736–7739.[2][6]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[9][10]

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 10. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Late-Stage Functionalization with 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane

Executive Summary

This guide details the strategic application of 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane (CAS: 2172035-52-6) as a high-value building block in medicinal chemistry. Unlike simple aryl halides, this reagent is designed to install a metabolically robust, solubility-enhancing oxetane module onto complex drug scaffolds.

The protocol focuses on Late-Stage Functionalization (LSF) , utilizing the aryl bromide handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura and Buchwald-Hartwig) while preserving the integrity of the acid-sensitive oxetane ring.

Strategic Rationale: The Oxetane Advantage

In modern drug design, the "Gem-Dimethyl Switch" is a validated strategy to improve physicochemical properties. Replacing a lipophilic gem-dimethyl group with a polar oxetane ring often results in:

-

Reduced Lipophilicity (LogD): The oxygen atom lowers LogP/LogD, reducing non-specific binding.

-

Enhanced Solubility: Increased polarity and hydrogen bond acceptance improve aqueous solubility.[1]

-

Metabolic Blocking: The 4-fluoro substituent blocks metabolic oxidation at the phenyl ring, while the quaternary oxetane center prevents benzylic oxidation.

Diagram 1: The Gem-Dimethyl vs. Oxetane Switch

The following diagram illustrates the structural logic behind using this building block.

Caption: Structural logic of replacing gem-dimethyl groups with oxetanes to modulate physicochemical properties.

Technical Profile & Stability

-

Molecular Weight: 245.09 g/mol

-

Key Functionality:

Stability Warning: While stable under basic cross-coupling conditions, the oxetane ring can undergo ring-opening polymerization or hydrolysis in the presence of strong Brønsted acids (pH < 3) or Lewis acids (e.g., BF3, AlCl3). Avoid acidic workups.

Protocol A: Suzuki-Miyaura Cross-Coupling

This workflow is designed for coupling the reagent to heteroaryl boronic acids/esters (e.g., pyridines, pyrazoles) to construct biaryl cores.

Reaction Scheme

Reagent-Br + Ar-B(OR)2 --[Pd catalyst, Base]--> Reagent-Ar

Materials

| Component | Reagent | Equiv.[4][6][7][8][9][10][11][12] | Role |

| Electrophile | 2-(3-Br-4-F-phenyl)-2-methyloxetane | 1.0 | Scaffold |

| Nucleophile | Heteroaryl Boronic Pinacol Ester | 1.2 - 1.5 | Coupling Partner |

| Catalyst | Pd(dppf)Cl2·DCM or XPhos Pd G3 | 0.05 | Catalyst |

| Base | K3PO4 (2.0M aq) or Cs2CO3 | 3.0 | Activator |

| Solvent | 1,4-Dioxane / Water (4:1) | - | Solvent System |

Step-by-Step Methodology

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the oxetane reagent (1.0 equiv) and the boronic ester (1.2 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%). Note: XPhos Pd G3 is preferred for sterically hindered partners.

-

Solvent & Base: Add 1,4-Dioxane (0.1 M concentration relative to bromide) and aqueous K3PO4 (3.0 equiv).

-

Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes to remove oxygen. Cap the vial tightly.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Critical Check: Monitor by TLC or LCMS. Look for the disappearance of the Bromide isotope pattern (1:1 ratio of M/M+2).

-

-

Workup (Oxetane Safe):

-

Cool to room temperature.[10]

-

Dilute with EtOAc and wash with saturated NaHCO3 (Do NOT use NH4Cl or HCl, as acidity may open the ring).

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

-

Purification: Flash chromatography on silica gel. (Typical eluent: Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination

This workflow couples the reagent with primary or secondary amines , creating an aniline derivative. This is common for installing the motif onto kinase inhibitor scaffolds.

Reaction Scheme

Reagent-Br + R-NH-R' --[Pd catalyst, Base]--> Reagent-N(R)R'

Materials

| Component | Reagent | Equiv.[4][6][7][8][9][10][11][12] | Role |

| Electrophile | 2-(3-Br-4-F-phenyl)-2-methyloxetane | 1.0 | Scaffold |

| Nucleophile | Amine (Primary or Secondary) | 1.2 | Coupling Partner |

| Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 | 0.02 - 0.05 | Catalyst |

| Base | NaOtBu or Cs2CO3 | 2.0 | Base |

| Solvent | Toluene or t-Amyl Alcohol | - | Anhydrous Solvent |

Step-by-Step Methodology

-

Drying: Ensure all glassware is oven-dried. Moisture inhibits this reaction.

-

Charging: In a glovebox or under active Nitrogen flow, combine the oxetane reagent (1.0 equiv), amine (1.2 equiv), and Base (NaOtBu, 2.0 equiv).

-

Catalyst: Add BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) at 2–5 mol%.

-

Solvent: Add anhydrous Toluene (0.1 M). Seal the vessel.

-

Reaction: Heat to 90°C for 2–6 hours.

-

Note: If the amine is volatile, use a sealed pressure tube.

-

-

Workup:

-

Purification: Flash chromatography. Note: If the product is basic, use 1% Triethylamine in the eluent to prevent streaking, but avoid acidic modifiers like acetic acid.

Experimental Decision Tree

Use this workflow to select the correct protocol and troubleshoot issues.

Caption: Decision matrix for selecting coupling conditions and troubleshooting oxetane stability.

Troubleshooting & Critical Parameters

Oxetane Ring Opening

-

Symptom: LCMS shows a mass of M+18 (water addition) or polymerization.

-

Cause: The reaction medium or workup was too acidic.

-

Solution: Ensure the base (K3PO4/Cs2CO3) is of high quality. Switch from aqueous workup to a simple filtration through Celite if hydrolysis persists. Never use HCl to adjust pH.

Protodebromination

-

Symptom: Loss of Bromine without coupling (formation of the H-analog).

-

Cause: Reaction temperature too high or catalyst loading too low.

-

Solution: Lower temperature to 60°C and increase catalyst loading to 10 mol%. Ensure strictly anhydrous conditions for Buchwald couplings.

Steric Hindrance

-

Symptom: Starting material remains unreacted.

-

Cause: The 2-methyl group on the oxetane and the ortho-fluorine create a sterically crowded environment around the bromine.

-

Solution: Switch to highly active, bulky phosphine ligands like XPhos or Sphos which are designed to facilitate oxidative addition in hindered systems.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition. Describes the foundational logic of oxetanes as gem-dimethyl surrogates.

-

Bull, J. A., et al. (2016). "Exploiting the oxetane ring in medicinal chemistry synthesis and application." Chemical Reviews. Comprehensive review on the stability and synthesis of oxetane-containing building blocks.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. The authoritative guide on Suzuki coupling mechanisms.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Guide for selecting ligands (BrettPhos/RuPhos) for hindered amines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane | 2172035-52-6 | Benchchem [benchchem.com]

- 3. PubChemLite - 2-(3-bromo-4-fluorophenyl)-2-methyloxetane (C10H10BrFO) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in heterocycle synthesis: recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Preventing acid-catalyzed ring opening of 2-aryloxetanes

Technical Support Center: 2-Aryloxetane Stability & Handling Ticket ID: OX-2A-STAB Status: Open Priority: High (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist

Welcome to the Oxetane Stability Support Hub

You are likely here because your 2-aryloxetane starting material has vanished during purification, or your NMR spectrum shows a complex mixture of ring-opened alcohols instead of your desired product.

The Root Cause: Unlike their robust 3,3-disubstituted cousins (often used as gem-dimethyl surrogates), 2-aryloxetanes are chemically fragile . The aryl group at the 2-position provides resonance stabilization for the carbocation intermediate formed upon ring opening. Even mild acidity (silica gel, CDCl₃, trace HCl) protonates the ether oxygen, leading to rapid C–O bond cleavage driven by the formation of a stable benzylic cation.

This guide provides the protocols required to override this intrinsic instability.

Module 1: Purification Protocols (The "Red Zone")

Issue: Product streaks on TLC, disappears on the column, or elutes as a ring-opened 1,3-diol. Diagnosis: Acidic silanol groups (Si-OH) on standard silica gel are catalyzing the ring opening.

Protocol A: The TEA-Buffered Silica Method (Standard)

Use this for standard 2-aryloxetanes.

-

Mobile Phase Preparation: Prepare your eluent system (e.g., Hexane/EtOAc).[1]

-

The Buffer: Add 1.0% Triethylamine (TEA) to the entire volume of mobile phase.

-

Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the TEA-containing solvent before loading your sample.

-

Why? This neutralizes the acidic silanol sites, turning the column slightly basic.

-

-

Loading: Load your sample. If dry loading, use Celite or basic alumina, never silica gel.

-

Elution: Run the column with the TEA-containing solvent.

-

Post-Run: Rotovap fractions immediately. Note that TEA has a high boiling point; you may need to azeotrope with heptane or dry under high vacuum to remove trace amine.

Protocol B: The Alumina Switch (Advanced)

Use this if Protocol A fails or for highly electron-rich aryl rings (e.g., 2-(4-methoxyphenyl)oxetane).

-

Stationary Phase: Switch from Silica Gel 60 to Neutral or Basic Alumina (Brockmann Grade III) .

-

Mobile Phase: Use standard solvents (Hexane/EtOAc/DCM). TEA is usually not required here.

-

Note: Alumina has lower resolution than silica.[1] You may need to run a shallower gradient (e.g., 0% to 20% EtOAc over 40 minutes).

Visualization: Purification Decision Tree

Figure 1: Decision logic for selecting the stationary phase based on the electronic nature of the 2-aryloxetane.

Module 2: Reaction & Synthesis Environment

Issue: Ring opens during deprotection or functionalization steps. Diagnosis: Incompatible reagents or "hidden" acids in the reaction matrix.

Critical Incompatibilities Table

| Reagent Class | Risk Level | Mechanism of Failure | Safe Alternative |

| Brønsted Acids (HCl, TFA, AcOH) | CRITICAL | Protonation of O1 | None. Design route to avoid acid deprotection. |

| Strong Lewis Acids (BF₃·OEt₂, AlCl₃) | HIGH | Coordination to O1 | Mild Lewis acids (Mg²⁺, Zn²⁺) or basic conditions. |

| Nucleophiles (Azides, Thiols) | MODERATE | Attack at C2 (Benzylic) if slightly activated. | Ensure pH |

| Hydrogenation (Pd/C, H₂) | HIGH | Reductive ring opening (hydrogenolysis). | Raney Nickel (often spares oxetanes) or chemical reduction. |

Troubleshooting Workflow: N-Boc Deprotection

Scenario: You have a Boc-amine on a scaffold containing a 2-aryloxetane.

-

Don't: Use TFA/DCM or 4M HCl/Dioxane. The oxetane will explode.

-

Do: Use TMSOTf / 2,6-lutidine followed by mild methanolysis, or ZnBr₂ in DCM . These methods cleave Boc via coordination to the carbamate oxygen without generating a bulk acidic environment that protonates the oxetane.

Module 3: Storage & Analysis (The Silent Killer)

Issue: Compound was pure after column, but NMR shows decomposition the next day. Diagnosis: Solvent acidity.[2][3] Chloroform (CDCl₃) naturally decomposes to form DCl/HCl and Phosgene upon exposure to light and oxygen.

Protocol C: The "Neutral NMR" Setup

-

Immediate Fix: Filter your CDCl₃ through a small plug of basic alumina directly into the NMR tube.

-

Best Practice: Switch solvents.

-

Benzene-d6 (C₆D₆): Non-acidic, excellent for separating signals.

-

DMSO-d6: Generally basic/neutral, stabilizes polar intermediates.

-

Acetone-d6: Good solubility, neutral.

-

-

Storage: Store 2-aryloxetanes as solids at -20°C. Do not store them in solution, especially not in chlorinated solvents.

Visualization: The Mechanism of Failure

Figure 2: The acid-catalyzed ring-opening pathway. The transition to the benzylic cation (red node) is the energetic driving force that must be prevented.

Frequently Asked Questions (FAQ)

Q1: Why use 2-aryloxetanes if they are this unstable? A: They are valuable bioisosteres. 3,3-disubstituted oxetanes are robust "gem-dimethyl" replacements. 2-aryloxetanes, despite their fragility, are increasingly explored as carbonyl isosteres or to lock conformation in benzylic positions. Their metabolic stability (in the absence of stomach acid) can be surprisingly high due to the alteration of lipophilicity (LogD) and blocking of metabolic soft spots [1].

Q2: Can I use HPLC for purification? A: Only if you modify the buffers. Standard TFA (0.1%) or Formic Acid modifiers will destroy the compound. Use 10mM Ammonium Bicarbonate (pH 8-9) or Ammonium Hydroxide buffers.

Q3: Is the instability the same for 3-aryloxetanes? A: No. 3-aryloxetanes are significantly more stable because ring opening would generate a primary cation (unfavorable) rather than a benzylic cation. The "2-position" is the critical vulnerability.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[4][5] [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Physicochemical Motifs in Drug Discovery.[6][7] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Chiral, Stable Surrogates for Gem-Dimethyl Groups.[8] Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. reddit.com [reddit.com]

- 4. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting polymerization during oxetane ring formation

Topic: Troubleshooting Polymerization During Oxetane Ring Formation Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Technical Guide: Preventing Cationic Ring-Opening Polymerization (CROP)

Executive Summary: Oxetanes are high-value bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability (Wuitschik et al., 2010).[1] However, the inherent ring strain (~106 kJ/mol) that makes them pharmacologically valuable also makes them synthetically fragile. The most common failure mode is Cationic Ring-Opening Polymerization (CROP) , transforming your desired heterocycle into an intractable polyether "gunk."

This guide provides a diagnostic framework to distinguish between kinetic failures (cyclization didn't happen) and thermodynamic failures (product formed, then polymerized), with actionable protocols to resolve each.

Part 1: Diagnostic Workflow

Before altering conditions, determine where the failure occurred. Use this logic flow to diagnose the root cause of low yields or viscous byproducts.

Figure 1: Diagnostic logic tree for distinguishing between polymerization (thermodynamic/acidic failure) and incomplete reaction (kinetic failure).

Part 2: The Chemistry of Failure (Mechanism)

To prevent polymerization, you must understand the mechanism. Oxetane polymerization is rarely radical; it is almost exclusively Cationic Ring-Opening Polymerization (CROP) .

The Mechanism:

-

Initiation: A Lewis acid (metal salt) or Brønsted acid (silanol group on silica) coordinates to the oxetane oxygen.

-

Propagation: The activated ring opens, creating a stabilized carbocation (or oxonium species) which is immediately attacked by the oxygen of a neighboring oxetane molecule.

-

Result: A polyether chain forms rapidly.

Key Insight: This process is concentration-dependent.

-

Intramolecular Cyclization (Desired): First-order reaction (

). -

Intermolecular Polymerization (Undesired): Second-order reaction (

).

Part 3: Troubleshooting Guide (Q&A)

Scenario A: The Williamson Ether Synthesis (Intramolecular)

Context: Cyclization of 1,3-halohydrins or sulfonate esters using base (e.g., NaH, n-BuLi).

Q1: I see the product on TLC, but after the column, I recover a polymer. What happened?

Diagnosis: Acid-catalyzed degradation on the stationary phase.

Technical Insight: Silica gel is weakly acidic (

-

Deactivate Silica: Pre-wash your silica column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.

-

Switch Phase: Use Neutral Alumina or Basic Alumina instead of silica.

-

Eluent: Add 0.5% Et3N to your mobile phase during chromatography.

Q2: My reaction mixture turns into a gel during heating. How do I stop this? Diagnosis: Concentration-driven intermolecular polymerization.[3] Technical Insight: You are likely running the reaction at standard concentrations (0.5 M – 1.0 M). At these densities, the probability of an alkoxide hitting a neighboring molecule (polymerization) competes with hitting its own tail (cyclization). The Fix:

-

High Dilution: Run the cyclization at 0.05 M to 0.1 M .

-

Slow Addition: Do not dump the substrate into the base. Add the substrate solution dropwise to the base suspension over 1–2 hours. This keeps the instantaneous concentration of the active alkoxide low.

Q3: The reaction is stalled. Should I heat it to reflux? Diagnosis: Risk of elimination vs. cyclization. Technical Insight: Heating promotes both cyclization and elimination (forming allylic alcohols). However, oxetanes are thermally sensitive. The Fix:

-

Better Leaving Group: Instead of heating a mesylate (OMs) to 80°C, switch to a tosylate (OTs) or, better yet, convert the mesylate to an iodide (using NaI in acetone) before the cyclization step. The iodide is a superior leaving group and allows cyclization at room temperature (Burkhard et al., 2010).

-

Base Selection: Switch from weak bases (K2CO3) to irreversible bases (NaH or n-BuLi) at lower temperatures (0°C to RT).

Part 4: Comparative Data & Reagent Selection

Table 1: Leaving Group & Base Compatibility for Oxetane Formation

| Precursor Type | Recommended Base | Temp Range | Risk Profile | Best For |

| 1,3-Mesylate | NaH (THF) | 0°C | Moderate (Elimination) | Standard substrates |

| 1,3-Tosylate | n-BuLi (THF) | -78°C | Low (Clean Cyclization) | Sterically hindered cores |

| 1,3-Halide (Cl/Br) | KOtBu (tBuOH) | RT | High (Polymerization) | Simple, robust oxetanes |

| Epoxide (Ring Exp.) | TMSOI + NaH | 50°C | High (Complex Mixtures) | Terminal oxetanes |

Part 5: Validated Protocol

Standard Procedure: Intramolecular Cyclization of a 1,3-Tosylate Use this protocol to minimize polymerization risk.

-

Preparation: Dissolve the 1,3-diol monotosylate precursor in anhydrous THF to a concentration of 0.05 M (Critical: High Dilution).

-

Deprotonation: In a separate flask, suspend NaH (1.2 equiv, 60% dispersion, washed with hexanes) in anhydrous THF at 0°C.

-

Addition: Cannulate the precursor solution slowly (dropwise) into the NaH suspension over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Monitor by TLC.[1][3][4]

-

Checkpoint: If starting material remains after 4 hours, add 10 mol% TBAI (Tetrabutylammonium iodide) rather than heating.

-

-

Quench: Cool to 0°C. Quench with saturated aqueous NaHCO3 (Do not use NH4Cl or HCl; acidic quenches trigger polymerization).

-

Workup: Extract with Et2O. Wash with Brine.[4] Dry over Na2SO4.[4]

-

Purification: Flash chromatography on Et3N-neutralized silica (See Part 3, Q1).

Part 6: References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[5][6][7][8][9][10] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4][8][9][10][11][12][13] Angewandte Chemie International Edition, 49(48), 9052–9067.[6][10] Link

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

-

Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., ...[6] & Müller, K. (2010).[5][6][7][8][9][11] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[6] Link

-

Lumbroso, A., Cooke, M. L., & Breit, B. (2011). Catalytic Synthesis of Oxetanes from Allylic Alcohols. Angewandte Chemie International Edition, 50(41), 9668-9672. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Google Scholar [scholar.google.com]

- 6. Georg Wuitschik - Google Scholar [scholar.google.com]

- 7. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 10. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

Technical Support Center: Precision Control of Paternò-Büchi Regioselectivity

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Controlling Regioselectivity in Photochemical Oxetane Synthesis

System Overview: The "Escape from Flatland"

Welcome to the technical support center for the Paternò-Büchi (PB) reaction. In modern drug discovery, oxetanes are critical bioisosteres for gem-dimethyl or carbonyl groups, offering improved solubility and metabolic stability (the "Escape from Flatland" strategy).

However, the PB reaction—a [2+2] photocycloaddition between a carbonyl and an alkene—is notorious for regioselectivity issues. The core challenge lies in the 1,4-biradical intermediate . Your ability to control the lifetime and conformation of this transient species determines whether you isolate the desired drug scaffold or an unusable mixture.

The Diagnostic Framework (The "Why")

Before troubleshooting, you must understand the "logic board" of the reaction. The regioselectivity is not random; it is dictated by the stability of the biradical formed after the initial C–O bond formation.

The Mechanism of Decision

The excited carbonyl (usually in the

Figure 1: The bifurcation point in Paternò-Büchi synthesis. Regioselectivity is determined at the "Initial Attack" stage, governed by the stability of the resulting biradical.

Troubleshooting Guides (FAQs)

Ticket #401: "I am observing a 1:1 mixture of regioisomers."

Root Cause: The energy difference between the two possible biradical intermediates is too small, or the reaction temperature is too high (entropic control taking over). Corrective Actions:

-

Lower the Temperature: Run the reaction at -40°C to -78°C. This enforces enthalpic control, heavily favoring the pathway leading to the more stable radical.

-

Change the Solvent: If using a non-polar solvent (Benzene/DCM), switch to Acetonitrile. Polar solvents can stabilize zwitterionic character in the exciplex, potentially enhancing the directing effect of electronic substituents.

Ticket #402: "I need the 'Anti-Markovnikov' (less substituted) oxetane."

Root Cause: The standard mechanism inherently favors the most stable radical (Markovnikov-like addition). Corrective Actions:

-

Steric Blocking: Introduce a bulky protecting group on the alkene or carbonyl that physically blocks the formation of the "stable" transition state.

-

Switch to Transposed Paternò-Büchi: Instead of exciting the carbonyl, use a Triplet Sensitizer (e.g., Ir-catalysts) to excite the alkene (if it's a conjugated diene/styrene). This reverses the polarity of the attack (Yoon, 2020).

Ticket #403: "The reaction yields only alkene dimers or polymers."

Root Cause: The triplet energy of the alkene is lower than that of the carbonyl.[1] The carbonyl transfers energy to the alkene (sensitization), causing the alkene to react with itself (dimerization) rather than the carbonyl. Corrective Actions:

-

Check Triplet Energies (

): Ensure -

Use High Excess of Carbonyl: If the energies are close, flooding the system with the carbonyl component can kinetically favor the cross-reaction.

-

Flow Chemistry: Switch to a flow reactor to minimize the residence time of the excited species and reduce homodimerization probability.

Experimental Protocols

Protocol A: Batch Synthesis (Standard Regiocontrol)

Best for: Initial screening and stable substrates.

Reagents:

-

Benzaldehyde derivative (1.0 equiv)

-

Furan/Alkene (5.0 - 10.0 equiv)

-

Solvent: Acetonitrile (degassed)

Procedure:

-

Setup: Dissolve carbonyl substrate (0.05 M) in degassed acetonitrile. Add excess alkene.

-

Irradiation: Place in a quartz vessel. Irradiate with a specific wavelength LED (e.g., 365 nm or 300 nm) that matches the carbonyl

absorption but avoids alkene absorption. -

Temperature Control: Maintain at -20°C using a cryostat.

-

Monitoring: Monitor via NMR. If regioisomer ratio (rr) is < 90:10, lower temp to -50°C.

-

Workup: Evaporate solvent carefully (oxetanes can be acid-sensitive). Purify via flash chromatography on basic alumina or deactivated silica.

Protocol B: Continuous Flow Synthesis (High Throughput)

Best for: Scale-up, unstable intermediates, and improving light penetration.

System: Vapourtec or similar flow photoreactor. Advantages: Superior photon flux, precise temperature control, safety (handling peroxides/radicals).

| Parameter | Setting | Reason |

| Concentration | 0.1 M - 0.5 M | Higher conc. allowed due to short path length (Beer-Lambert law). |

| Residence Time | 10 - 40 min | Tuned to match quantum yield ( |

| Light Source | 365 nm High Power LED | Excites Carbonyl selectively. |

| Back Pressure | 5 - 10 bar | Keeps solvents liquid if heating is required (rare for regiocontrol). |

Flow Workflow Diagram:

Figure 2: Continuous flow setup for scalable oxetane synthesis.

Advanced Optimization Data

Solvent & Substituent Effects on Regioselectivity

(Data adapted from Griesbeck et al. and D'Auria et al.)

| Substrate (Carbonyl) | Alkene | Solvent | Major Isomer | Selectivity (rr) |

| Benzaldehyde | Furan | Benzene | Head-to-Head (HH) | 95:5 |

| Benzaldehyde | 2,3-Dihydrofuran | Benzene | Head-to-Head (HH) | >98:2 |

| Benzaldehyde | Vinyl Acetate | Acetonitrile | Head-to-Tail (HT) | 85:15 |

| Benzophenone | 1-Methylthio-alkene | Benzene | Trans-isomer* | >97% (Stereo) |

Note: Electron-rich heterocycles (furan) typically yield Head-to-Head products due to the stability of the radical adjacent to the heteroatom.

References

-

Griesbeck, A. G., et al. (2003).[2] Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. University of Cologne. Link

-

Yoon, T. P., et al. (2025).[1][3] Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. Chemical Science. Link

-

Bach, T. (1998).[4][5] Stereoselective Intermolecular [2+2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis. Link

-

Natho, P., Luisi, R., et al. (2024).[6] Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. Link

-

D'Auria, M., et al. (2008). Regio- and diastereoselectivity in the Paternò-Büchi reaction on furan derivatives. Photochemical & Photobiological Sciences. Link[7]

Sources

- 1. Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07826A [pubs.rsc.org]

- 2. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 3. Divergent Photocatalytic Reactions of α-Ketoesters under Triplet Sensitization and Photoredox Conditions [organic-chemistry.org]

- 4. Publikationen - Lehrstuhl für Organische Chemie I [ch.nat.tum.de]

- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 6. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Oxetane vs. Tetrahydrofuran (THF): Metabolic Stability & Bioisosteric Profiling

Executive Summary

In modern medicinal chemistry, the oxetane ring (a 4-membered cyclic ether) has emerged as a superior bioisostere to tetrahydrofuran (THF) and gem-dimethyl groups. While THF is a standard heterocyclic building block, it frequently suffers from metabolic liabilities due to Cytochrome P450 (CYP)-mediated oxidation at the

The Verdict: 3,3-Disubstituted oxetanes typically exhibit superior metabolic stability , lower lipophilicity (LogD) , and higher aqueous solubility compared to their THF counterparts. Despite the inherent ring strain (~26 kcal/mol) of the oxetane motif, it is kinetically stable under physiological conditions and resistant to oxidative metabolism when appropriately substituted. This guide details the mechanistic basis for this stability, provides comparative data, and outlines the industry-standard protocol for validation.

Mechanistic Analysis: The "Oxetane Effect"[1][2][3][4]

To understand why oxetane outperforms THF in metabolic stability, we must analyze the electronic and steric environments of the oxygen atom and the adjacent carbons.

The Metabolic Liability of THF

Tetrahydrofuran is prone to Phase I oxidative metabolism. The primary mechanism involves CYP450-mediated Hydrogen Atom Transfer (HAT) .

-

Mechanism: The high-valent Iron-Oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the carbon

to the ether oxygen. -

Stabilization: The resulting carbon-centered radical is stabilized by the adjacent oxygen lone pair (resonance stabilization).

-

Outcome: This leads to hydroxylation (hemiacetal formation) and subsequent ring opening or decomposition.

The Oxetane Shield

Oxetanes, particularly 3,3-disubstituted oxetanes , effectively block this pathway through two key factors:

-

Structural Blocking: In 3,3-disubstituted oxetanes, the

-position is fully substituted, preventing metabolism there. More importantly, the -

Orbital Hybridization & Basicity: The ring strain forces the oxetane C-O bonds to adopt higher

-character, leaving the oxygen lone pairs with higher

Comparative Pathway Visualization

The following diagram contrasts the metabolic fate of THF versus the resistance of the oxetane motif.

Figure 1: Mechanistic divergence in oxidative metabolism between THF and Oxetane scaffolds.

Comparative Performance Data

The following data, synthesized from seminal work by Wuitschik et al. (Carreira Group) and internal pharmaceutical datasets, illustrates the quantitative advantages of oxetane.

Physicochemical & Metabolic Profile

Data based on spirocyclic ether comparisons (Wuitschik et al., J. Med.[1] Chem. 2010).[2][1][3]

| Property | Tetrahydrofuran (THF) | Oxetane (3,3-subst.)[4] | Impact |

| Ring Size | 5-membered | 4-membered | Oxetane is smaller, lower MW. |

| Ring Strain | ~5 kcal/mol | ~26 kcal/mol | Oxetane is chemically robust despite strain. |

| LogD (Lipophilicity) | High (Baseline) | Lower (-0.4 to -1.0 units) | Reduced lipophilicity improves metabolic stability. |

| Aq. Solubility | Moderate | High (up to 4000x) | Critical for bioavailability. |

| H-Bond Basicity ( | 1.27 | 1.36 | Oxetane is a better H-bond acceptor.[5] |

| Intrinsic Clearance ( | High (Rapid turnover) | Low (Extended | Oxetane resists CYP degradation. |

Case Study: Gem-Dimethyl Replacement

Replacing a gem-dimethyl group (

-

Gem-Dimethyl Analog:

-

Oxetane Analog:

Interpretation: The oxetane ring acts as a "metabolic sink," removing labile methyl hydrogens and lowering the overall lipophilicity (LogP), which reduces the compound's affinity for the hydrophobic active sites of CYP enzymes.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of an oxetane-containing lead versus a THF analog, use this standardized Microsomal Stability Assay . This protocol is designed to determine the Intrinsic Clearance (

Materials[8][9][10][11]

-

Test Compounds: 10 mM stock in DMSO.

-

Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-